molecular formula C10H11N3O2 B6162330 methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate CAS No. 945021-99-8

methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate

Cat. No.: B6162330
CAS No.: 945021-99-8
M. Wt: 205.2
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Description

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate: is an organic compound belonging to the class of benzodiazoles It is characterized by a benzodiazole ring substituted with an amino group at the 2-position, a methyl group at the 1-position, and a carboxylate ester group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitroaniline with methyl chloroformate, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or hydrogen gas.

    Substitution: The carboxylate ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Iron powder or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

Chemistry: Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe for detecting nucleic acids and proteins. Its benzodiazole ring system can interact with biological macromolecules, making it useful in bioimaging and diagnostic applications.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate involves its interaction with specific molecular targets. The amino group and benzodiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to changes in their structure and function. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects.

Comparison with Similar Compounds

    Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-5-carboxylate: Similar structure but with the carboxylate ester group at the 5-position.

    2-Amino-1-methylbenzimidazole: Lacks the carboxylate ester group.

    Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride: Contains an aminomethyl group instead of an amino group.

Uniqueness: Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of the carboxylate ester group at the 7-position enhances its reactivity and potential for forming derivatives with diverse applications.

Properties

CAS No.

945021-99-8

Molecular Formula

C10H11N3O2

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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